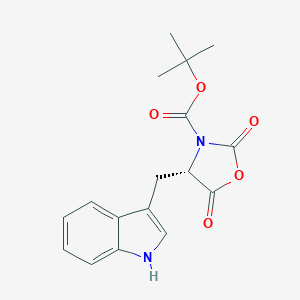

Boc-Trp-N-carboxyanhydride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZLNNHQNYZNF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583404 | |

| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175837-77-1 | |

| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc Trp N Carboxyanhydride Monomer

Classical Approaches to α-Amino Acid N-Carboxyanhydride Synthesis

The foundational methods for synthesizing NCAs have been refined over decades, with phosgenation and the Leuchs method representing the two most significant classical routes. mdpi.comnih.gov

Phosgenation-Based Methods for N-Carboxyanhydride Formation

The direct reaction of an amino acid with phosgene (B1210022) or its derivatives is a widely employed method for NCA synthesis, often referred to as the Fuchs-Farthing method. mdpi.com This approach is valued for its efficiency and ability to produce high yields of pure NCAs without significant racemization. mdpi.com The reaction involves the treatment of the unprotected amino acid with a phosgene source, leading to the formation of the cyclic N-carboxyanhydride. mdpi.com

Due to the extreme toxicity of gaseous phosgene, safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly used in laboratory and industrial settings. nih.govgoogle.comresearchgate.net These solid or liquid reagents are easier to handle and generate phosgene in situ. nih.govacs.org Triphosgene, a solid, is particularly favored for its safety and convenience in laboratory-scale syntheses. nih.gov The reaction of an amino acid with triphosgene produces the corresponding NCA along with its hydrochloride salt. nih.gov Diphosgene has also been successfully used, often in solvents like tetrahydrofuran (B95107) (THF), to prepare various NCAs on a large scale. tandfonline.comtandfonline.com

| Phosgene Source | State at Room Temp. | Key Advantages | Reference |

| Phosgene (COCl₂) | Gas | Highly reactive | nih.gov |

| Diphosgene | Liquid | Easier to handle than phosgene | google.com |

| Triphosgene | Solid | Safer, convenient for lab scale | nih.gov |

The synthesis of Boc-Trp-NCA via phosgenation requires careful consideration of the reaction conditions to avoid side reactions and ensure the integrity of the Boc protecting group and the indole (B1671886) side chain of tryptophan. The reaction of L-tryptophan with a phosgene source is typically conducted in a suitable solvent like THF. tandfonline.com An interesting observation during the synthesis of Trp-NCA was that the reaction mixture solubilized quickly, but the reaction was not complete, highlighting the importance of monitoring the reaction progress through methods like ¹H NMR rather than just visual inspection. tandfonline.com The reaction generates hydrogen chloride (HCl) as a byproduct, which can react with the starting amino acid to form a hydrochloride salt, potentially hindering the reaction progress and leading to chloride impurities in the final product. google.com

Furthermore, the Boc protecting group is known to be sensitive to acidic conditions. nih.gov The in situ generation of HCl during phosgenation can lead to the partial or complete removal of the Boc group. nih.govchemrxiv.org Therefore, methods to scavenge the generated HCl are sometimes employed, such as the use of unsaturated organic compounds like α-pinene. google.com Another approach involves conducting the reaction at ambient temperature; the exotherm of the reaction itself can be sufficient to drive it to completion, which can be advantageous for large-scale syntheses and for temperature-sensitive substrates. tandfonline.comtandfonline.com For instance, the synthesis of Nin-formyl-L-tryptophan-HCl salt NCA took a significantly longer time to complete compared to other amino acids, which correlated with a lower reaction exotherm. tandfonline.comtandfonline.com

Cyclization of N-Alkoxycarbonyl-Amino Acid Halides (Leuchs Method)

The first synthesis of NCAs was reported by Hermann Leuchs and involved the cyclization of N-alkoxycarbonyl-amino acid chlorides upon heating under vacuum. nih.govwikipedia.org This method, now known as the Leuchs method, typically involves reacting an N-alkoxycarbonyl-protected amino acid with a halogenating agent like thionyl chloride or phosphorus tribromide to form the acid halide, which then cyclizes to the NCA upon heating. nih.govresearchgate.net While historically significant, this method has some drawbacks, including the need for high temperatures which can lead to decomposition of the NCA, and the potential for impurities depending on the halogenating agent used. nih.govwikipedia.org The rate of cyclization has been found to depend on the nature of the alkoxycarbonyl protecting group. nih.gov

Contemporary and Emerging Synthetic Routes for Functionalized N-Carboxyanhydrides

Modern synthetic efforts have focused on developing milder, more efficient, and safer methods for NCA synthesis, particularly for functionalized amino acids.

In Situ Generation from N-Phenoxycarbonyl-Functionalized α-Amino Acid Precursors (NPCA)

A promising contemporary strategy involves the in situ generation of NCAs from N-phenoxycarbonyl-functionalized α-amino acid (NPCA) precursors. nih.govchinesechemsoc.org This method addresses the inherent instability of many NCA monomers, which are sensitive to moisture and heat. nih.gov By using a stable NPCA precursor, the reactive NCA is generated directly in the polymerization mixture, typically by heating. nih.gov

Advantages for Boc-Trp-N-carboxyanhydride Precursor Synthesis and Handling

The use of N-protected amino acid precursors, particularly with the tert-butoxycarbonyl (Boc) group, offers several advantages in the synthesis and handling of N-carboxyanhydrides (NCAs). nih.govthieme-connect.de Urethane-protected NCAs (UNCAs) are highly effective for peptide synthesis, allowing for rapid acylation reactions with minimal risk of racemization. thieme-connect.de The primary advantage of using precursors like Boc-amino acids is the stability and ease of handling compared to the final, moisture-sensitive NCA monomers. nih.gov

One strategy involves using N-Boc amino acids as starting materials, which can help prevent the formation of by-products. chemrxiv.org Another approach utilizes stable N-aryloxycarbonyl derivatives of α-amino acids, which can be easily handled and stored. nih.gov For instance, (S)-1,3-benzothiazol-2-yl-O-phenylthiocarbonate has been used to create NPCA precursors that are stable in open air and can be purified by recrystallization without special precautions. nih.gov This method is also compatible with acid-labile protecting groups like Boc because it does not generate hydrogen chloride. nih.gov

The key benefit of NCA derivatives is that they combine N-α-protection with carboxyl group activation, and upon reaction, they release only carbon dioxide as a by-product, simplifying purification. peptide2.com This lack of contaminating byproducts makes them particularly suitable for large-scale solution-phase peptide synthesis. thieme-connect.de

| Advantage | Description | Source(s) |

| Enhanced Stability | Precursors are often more stable and less sensitive to moisture than the final NCA monomer, allowing for easier handling and storage. | nih.gov |

| Simplified Purification | The use of NCA precursors often results in cleaner reactions with fewer by-products. The main by-product of the NCA reaction itself is carbon dioxide. | thieme-connect.depeptide2.com |

| Compatibility | Certain precursor synthesis routes are compatible with acid-labile protecting groups like Boc, as they avoid the generation of strong acids. | nih.gov |

| High Reactivity & Purity | Urethane-protected NCAs are highly reactive acylating agents, leading to rapid peptide bond formation with high purity and without significant racemization. | thieme-connect.de |

| Scalability | The clean nature of the reactions makes these methods attractive for large-scale synthesis of peptides in solution. | thieme-connect.de |

Photo-On-Demand Synthesis Strategies

An innovative approach to synthesizing α-amino acid N-carboxyanhydrides involves a photo-on-demand strategy. nih.govacs.orgkobe-u.ac.jpnih.gov This method utilizes the in situ generation of phosgene from chloroform (B151607) (CHCl₃) through photo-irradiation, which then reacts with the amino acid to form the corresponding NCA. nih.govacs.orgkobe-u.ac.jp The reaction is typically carried out in a mixed solvent system, such as chloroform and acetonitrile (B52724) (CH₃CN), at elevated temperatures (60–70 °C) while bubbling oxygen through the solution. nih.govnih.gov

This technique offers a safer and more convenient alternative to handling highly toxic phosgene gas directly. nih.govacs.org The reaction is controlled by light and does not necessitate specialized or complex equipment. nih.govnih.gov

For l-tryptophan, this method has been shown to produce l-Trp-NCA with a 40% yield. nih.govacs.org However, a critical consideration for the synthesis of Boc-protected NCAs is the potential for deprotection. The photochemical process generates HCl as a by-product, which can cleave acid-sensitive protecting groups like Boc. nih.gov For example, when a Boc-protected aspartic acid derivative was subjected to these reaction conditions, the corresponding NCA was formed, but the Boc group was removed. nih.gov This suggests that direct photo-on-demand synthesis of Boc-Trp-NCA may be challenging without modification to mitigate the acidic conditions.

| Amino Acid | Yield of NCA (%) | Enantiomeric Excess (%) |

| l-Ala | 67 | >99 |

| Gly | 56 | - |

| l-Tyr | 56 | >98 |

| l-Trp | 40 | >99 |

| l-Asp(OBzl) | 90 | >98 |

| l-Glu(OBzl) | 92 | >98 |

| Table based on data from photo-on-demand synthesis studies. nih.gov |

Purification and Stability Considerations for this compound

The purification and stability of Boc-Trp-NCA are critical factors for its successful application in peptide synthesis. NCAs are known to be sensitive to moisture and can be prone to polymerization, necessitating careful handling and storage. nih.govunibo.it

Purification: The purity of NCAs is paramount, as trace impurities such as water, acids, or acid chlorides can initiate side reactions. unibo.it Traditional purification of NCAs often involves recrystallization, which may need to be performed in a glovebox using dry solvents to prevent decomposition. chemrxiv.org For NCAs that are difficult to crystallize, purification via silica (B1680970) gel column chromatography, also performed in a glovebox, has been reported. chemrxiv.org

A more straightforward and scalable purification technique involves the filtration of the crude NCA solution through diatomaceous earth (Celite). researchgate.net This method has been shown to be effective in removing by-products, yielding highly purified NCAs suitable for polymerization. researchgate.net

Stability: The stability of Boc-Trp-NCA is influenced by several factors:

Temperature: Storing the compound at low temperatures, typically between 2-8°C, is recommended to maintain its stability. sigmaaldrich.com Lowering the temperature during reactions can also be beneficial as it slows the rate of side reactions more than the desired chain growth reaction. nih.gov

pH and Acidity: The synthesis and handling of NCAs require careful pH control. peptide2.com The presence of acid, such as HCl generated in some synthetic routes, can lead to the decomposition of the NCA ring or cleavage of the acid-labile Boc protecting group. nih.govmdpi.com The use of acid scavengers, like epoxides, can help prevent acid-catalyzed decomposition. kobe-u.ac.jp Conversely, basic conditions must also be controlled to prevent unwanted polymerization. unibo.it

Moisture: NCAs are sensitive to moisture, which can cause hydrolysis and ring-opening. Therefore, anhydrous conditions are typically required during their synthesis and handling. chemrxiv.org

By-products: The removal of gaseous by-products like carbon dioxide (CO₂) is important. If not efficiently removed, CO₂ can participate in side reactions. nih.gov

The crystalline nature of NCAs can also play a role in their stability and reactivity. unibo.it Different crystallization conditions can lead to various crystal morphologies, which may impact their handling and performance in subsequent reactions. unibo.it

| Factor | Consideration | Source(s) |

| Purification Method | Recrystallization, flash chromatography, or filtration through Celite. | chemrxiv.orgunibo.itresearchgate.net |

| Storage Temperature | 2-8°C. | sigmaaldrich.com |

| pH Control | Avoid strongly acidic or basic conditions to prevent decomposition and polymerization. | peptide2.comunibo.it |

| Moisture | Strict anhydrous conditions are necessary. | chemrxiv.org |

| By-product Removal | Efficient removal of gaseous by-products like CO₂ is crucial. | nih.gov |

Mechanistic Investigations of Ring Opening Polymerization Rop Initiated by Boc Trp N Carboxyanhydride

Initiation Systems for Boc-Trp-N-carboxyanhydride Polymerization

The choice of the initiation system is the most critical factor in directing the polymerization mechanism of Boc-Trp-NCA and ultimately determining the properties of the synthesized poly(Boc-Trp).

Primary amines are the most common initiators for achieving a controlled ROP of NCAs via the Normal Amine Mechanism. nih.gov Their efficacy stems from their high nucleophilicity, which allows for a rapid initiation step compared to propagation, a key characteristic of living polymerizations. dcu.ie This leads to polypeptides with predictable molecular weights based on the monomer-to-initiator ratio ([M]/[I]) and low polydispersity values (Đ < 1.2). nih.gov

A significant advancement in controlling NCA polymerization has been the use of primary amine hydrochloride salts as initiators. nih.govchinesechemsoc.org This approach establishes an equilibrium between a dormant, protonated ammonium (B1175870) species and an active, deprotonated primary amine at the propagating chain end. nih.govrsc.org The dormant state effectively protects the reactive amine terminus from participating in side reactions, such as those associated with the AMM or termination. nih.govresearchgate.net This "dormant-active" equilibrium is crucial for enhancing the control over the polymerization, especially when aiming for high-fidelity terminal functionalities and complex polypeptide architectures. nih.govchinesechemsoc.org The use of these initiators is also compatible with acid-labile protecting groups like the Boc group. nih.gov

Table 1: Characteristics of Primary Amine Initiated ROP of NCAs

| Initiator Type | Predominant Mechanism | Control over Mₙ & Đ | Polymerization Rate | Key Features |

| Primary Amine (e.g., n-Butylamine) | Normal Amine Mechanism (NAM) dcu.ienih.gov | Good to Excellent dcu.ie | Moderate mpg.de | Produces well-defined polypeptides; initiator is incorporated into the chain. nih.gov |

| Primary Amine Hydrochloride | NAM with Dormant-Active Equilibrium nih.govrsc.org | Excellent nih.govchinesechemsoc.org | Slow to Moderate d-nb.info | Minimizes side reactions; enhances control over chain ends; stable initiator. nih.govd-nb.info |

This table is generated based on data from multiple sources. dcu.iempg.denih.govnih.govrsc.orgnih.govd-nb.infochinesechemsoc.org

Tertiary amines, such as triethylamine (B128534) (TEA), are sterically hindered and non-nucleophilic, primarily acting as bases. mpg.dersc.org When used alone, they initiate the ROP of NCAs exclusively through the Activated Monomer Mechanism (AMM). mpg.denih.gov This results in a rapid polymerization but typically yields polypeptides with high molecular weights and broad dispersities (Đ > 2), offering poor control over the final product. d-nb.info

Despite their inability to facilitate controlled polymerization on their own, tertiary amines play a crucial role as catalysts or co-initiators in mixed systems. When combined with a primary amine or a primary ammonium salt, tertiary amines can significantly accelerate the polymerization rate. mpg.ded-nb.info In such a system, the tertiary amine preferentially deprotonates the primary ammonium salt, generating the active primary amine initiator in situ and driving the NAM pathway forward. mpg.de The rate of polymerization can be effectively tuned by adjusting the ratio of the primary ammonium salt to the tertiary amine. d-nb.info This allows for a balance between speed and control, enabling rapid synthesis of well-defined polypeptides. However, if the molar fraction of the tertiary amine becomes too high (e.g., > 0.8 equivalents relative to the primary amine), control over the polymerization diminishes as the AMM begins to dominate. mpg.de

Table 2: Characteristics of Tertiary Amine and Mixed Initiator Systems for ROP of NCAs

| Initiator System | Predominant Mechanism | Control over Mₙ & Đ | Polymerization Rate | Role of Tertiary Amine |

| Tertiary Amine (e.g., TEA) alone | Activated Monomer Mechanism (AMM) mpg.denih.gov | Poor (Đ > 2) d-nb.info | Very Fast mpg.de | Acts as a base to generate activated monomer. dcu.iersc.org |

| Primary Amine / Tertiary Amine Mixture | Co-existence of NAM and AMM mpg.de | Good (if ratio is optimized) mpg.de | Fast mpg.de | Acts as a catalyst to accelerate the NAM pathway. mpg.de |

| Primary Amine HCl / Tertiary Amine Mixture | Primarily NAM with AMM contribution d-nb.inforsc.org | Excellent (if ratio is optimized) d-nb.info | Tunable (Fast) d-nb.info | De-protonates the dormant ammonium salt to activate the NAM initiator. mpg.ded-nb.info |

This table is generated based on data from multiple sources. dcu.iempg.dersc.orgnih.govd-nb.inforsc.org

Primary Amine Hydrochloride Initiators and Enhanced Control

Conventional ROP of NCAs using primary amine initiators is often plagued by a lack of control due to the dual nucleophilic and basic nature of the amine. This can lead to multiple side reactions, including the activated monomer mechanism (AMM), which compromises chain-end fidelity and results in broader molecular weight distributions. nih.gov A significant advancement in achieving enhanced control over the polymerization involves the use of primary amine hydrochloride salts as initiators. nih.govchinesechemsoc.org

This strategy has been successfully applied to the polymerization of N-phenoxycarbonyl (NPCA) precursors, which generate NCA monomers in situ. nih.gov The use of a primary amine hydrochloride initiator, such as n-butylamine hydrochloride (n-BuNH₃⁺Cl⁻), effectively suppresses side reactions. nih.gov The mechanism for this enhanced control lies in the protonation of the amine initiator. The amine group exists in a dynamic equilibrium between its active, deprotonated state and a dormant, protonated state. nih.gov This equilibrium heavily favors the inert protonated form, even at elevated temperatures, which significantly diminishes the amine's basicity and the potential for it to trigger the AMM pathway. nih.gov Consequently, the polymerization proceeds almost exclusively through the desired normal amine mechanism (NAM), where the initiator attacks the C5 carbonyl of the NCA ring. nih.gov

This high degree of control allows for the synthesis of well-defined polypeptides, including those containing tryptophan, with predictable molecular weights, low polydispersity (Đ ≈ 1.02–1.16), and exceptionally high chain-end fidelity. nih.gov The robustness of this method is further demonstrated by its successful application in synthesizing complex architectures like block and star copolypeptides under standard laboratory conditions. chinesechemsoc.org

Water-Assisted and Protein-Initiated ROP Mechanisms

Traditionally, the ROP of NCAs is conducted under strictly anhydrous conditions, as water is considered an impurity that can lead to uncontrolled polymerization or hydrolysis of the monomer. nih.govresearchgate.net However, recent studies, particularly with proline N-carboxyanhydride (ProNCA), have revealed that water can act as a beneficial co-initiator under specific circumstances. nih.govnih.govchemrxiv.org This "water-assisted" ROP can be remarkably fast and controlled, yielding well-defined polypeptides in minutes. nih.govnih.gov

Mechanistic studies suggest that water plays an active role in the propagation step by facilitating a proton shift, which significantly lowers the activation energy barrier. nih.govchemrxiv.orgresearchgate.net While this mechanism has been detailed for ProNCA, it provides valuable insight into the potential for similar water-tolerant systems for other NCAs. However, the role of water is delicate; in the presence of strong acids like HCl, water can lead to the rapid hydrolysis and decomposition of the NCA monomer, preventing polymerization altogether. chemrxiv.org

The discovery of water-assisted ROP has expanded the scope of possible initiators to include not only hydrophilic small molecules but also complex biomacromolecules like proteins. nih.govnih.gov Protein-initiated ROP allows for the "grafting-from" synthesis of protein-polypeptide conjugates. The nucleophilic groups on the protein surface (e.g., amine or thiol groups) can initiate the polymerization of NCAs, creating well-defined polymer chains attached to the protein. nih.govnih.gov This approach preserves the biological activity of the native protein while enhancing its stability under extreme conditions. nih.gov

Kinetic Studies and Reaction Rate Analysis of this compound ROP

Kinetic analysis of NCA polymerization is crucial for understanding reaction mechanisms and achieving precise control over the resulting polypeptide structure. Detailed kinetic studies have been performed using the NPCA precursor system, which generates the NCA monomer in situ, providing a "monomer-starved" polymerization condition. nih.gov

In a typical polymerization of a tryptophan-containing NPCA precursor initiated by n-BuNH₃⁺Cl⁻ at 70°C, the generation of the NCA monomer from the NPCA precursor is the rate-limiting step. nih.gov This results in a very low, steady-state concentration of the highly reactive NCA monomer throughout the process. nih.gov For instance, the relative NCA concentration was observed to peak at approximately 12.8% before decreasing to less than 2% for the remainder of the reaction. nih.gov

The polymerization rate exhibits interesting behavior. Kinetic analysis reveals two distinct stages: an initial, relatively sluggish phase when monomer conversion is below 30%, followed by a rapid acceleration. nih.gov This rate increase at higher conversions is attributed to the formation of polypeptide secondary structures, such as α-helices, which can create a cooperative local environment that catalyzes the polymerization. nih.gov This phenomenon has also been noted in conventional NCA polymerizations. nih.gov

Table 1: Kinetic Profile of Trp-NPCA Polymerization Initiated by n-BuNH₃⁺Cl⁻ Data derived from kinetic studies of NPCA polymerization under monomer-starved conditions. nih.gov

| Reaction Time (hours) | Monomer Conversion (%) | Relative NCA Concentration (%) | Polymerization Stage |

|---|---|---|---|

| 0 | 0 | 0 | Initiation |

| ~19 | ~30 | ~12.8 (Peak) | Sluggish Propagation |

| 24-60 | 30-95 | < 1.9 | Accelerated Propagation |

| 72 | >99 | < 1.9 | Completion |

Impact of Reaction Conditions on Polymerization Fidelity

The success and control of Boc-Trp-NCA polymerization are highly dependent on the careful management of reaction conditions. Solvent, temperature, and pH all play critical roles in dictating the balance between propagation and undesirable side reactions.

The choice of solvent is a critical parameter that influences monomer and polymer solubility, reaction kinetics, and the prevalence of side reactions. Solvents like N,N-dimethylformamide (DMF) and dimethylacetamide (DMAc) are commonly used for NCA polymerization due to their ability to solubilize both the NCA monomers and the growing polypeptide chains. nih.govresearchgate.netnih.gov Maintaining solubility is essential to prevent premature precipitation and aggregation of the polymer, which can terminate chain growth and lead to incomplete reactions. sigmaaldrich.com

The polarity of the solvent can influence the reaction mechanism. The intermediate carbamic acid formed during the normal amine mechanism is sensitive to the solvent environment. researchgate.net In some cases, solvent mixtures are employed to optimize conditions. For example, a mixture of chloroform (B151607) (CHCl₃) and acetonitrile (B52724) (CH₃CN) was found to be effective for the synthesis of NCAs by increasing the solubility of the starting amino acid. acs.org For solid-phase synthesis, which faces similar challenges, solvent systems containing chaotropic salts or mixtures like DCM/DMF/NMP have been used to disrupt aggregation-prone secondary structures and improve reaction outcomes. sigmaaldrich.com

Temperature has a profound effect on the ROP of NCAs, influencing both the rate of polymerization and the occurrence of side reactions. Lowering the reaction temperature, often to 0°C, is a common strategy to enhance polymerization control. nih.gov At lower temperatures, the activation energy for the desired chain propagation is often lower than that of termination and other side reactions, thus favoring the formation of well-defined polymers. nih.gov

However, the optimal temperature depends on the specific polymerization system. For instance, polymerizations using the highly controlled primary amine hydrochloride initiator system can be run effectively at higher temperatures, such as 70°C, because side reactions are already suppressed by the initiator's mechanism. nih.govchinesechemsoc.org Conversely, running reactions at elevated temperatures (e.g., 30-60°C) with less controlled systems can accelerate the reaction but also significantly increases the risk of side reactions like epimerization, which compromises the chiral purity of the polypeptide. google.commdpi.com

Conversely, controlling the acidity can be used to enhance polymerization fidelity. As discussed, the use of primary amine hydrochloride initiators relies on a protonated amine (a weak acid) to temper the initiator's reactivity and prevent side reactions. nih.gov The pH can also be controlled by using buffers. For example, controlled ROP has been achieved in aqueous environments using a borate (B1201080) buffer at a basic pH of 10.2, which allows for the polymerization to proceed while managing the reactivity of the involved species. researchgate.net The Boc (tert-butyloxycarbonyl) protecting group on the tryptophan side chain is itself acid-labile, adding another layer of complexity and underscoring the need for careful pH management throughout the synthesis and polymerization process. nih.govmdpi.com

Table 2: Summary of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| Boc-Trp-NCA | Nα-(tert-Butoxycarbonyl)-L-tryptophan N-carboxyanhydride |

| n-BuNH₃⁺Cl⁻ | n-Butylamine hydrochloride |

| ProNCA | L-Proline N-carboxyanhydride |

| NPCA | N-Phenoxycarbonyl-α-amino acid |

| HCl | Hydrogen chloride |

| DMF | N,N-Dimethylformamide |

| DMAc | N,N-Dimethylacetamide |

| CHCl₃ | Chloroform |

| CH₃CN | Acetonitrile |

| DCM | Dichloromethane |

| NMP | N-Methyl-2-pyrrolidone |

| Boc | tert-Butoxycarbonyl |

| PEG-NH₃⁺Cl⁻ | Poly(ethylene glycol) amine hydrochloride |

Minimization of Side Reactions and Control over Polydispersity in the Ring-Opening Polymerization of this compound

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing high molecular weight polypeptides. However, the process is often complicated by side reactions that can lead to premature chain termination, uncontrolled initiation, and consequently, polymers with broad molecular weight distributions (high polydispersity, Ð). illinois.eduescholarship.org Achieving a controlled or "living" polymerization, where termination and chain transfer reactions are negligible, is crucial for producing well-defined poly(Boc-Trp) with predictable molecular weights and narrow polydispersity. This section details the common side reactions encountered during the ROP of NCAs like Boc-Trp-NCA and explores the advanced strategies developed to minimize them.

Chain Transfer Reactions and Termination Processes

In conventional ROP initiated by primary amines, the growing polymer chain possesses a reactive amine terminus. This amine end-group is not only responsible for propagation via nucleophilic attack on the C5 carbonyl of the NCA monomer (the "normal amine mechanism" or NAM), but it can also participate in undesirable side reactions. nih.govnih.gov

Key termination and side reactions include:

Activated Monomer Mechanism (AMM): The amine initiator or the propagating chain end can act as a base, deprotonating the N3-proton of the NCA monomer. This creates a highly nucleophilic NCA anion that can initiate polymerization itself or react with other chains, leading to a loss of control over the initiation process and broadening the molecular weight distribution. nih.govmpg.de This is a common issue when using basic initiators like tertiary amines or when the primary amine initiator has high basicity. nih.gov

Solvent-Induced Termination: In solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), the amine chain end can react with the solvent molecule. For instance, reaction with DMF can lead to formylation of the chain end, rendering it inactive for further propagation. escholarship.orgnih.gov

Intra/Intermolecular Chain Transfer: The amine terminus can react with the ester group in the side chain of another polymer chain (in the case of ester-protected amino acids) or attack the N-acyl-NCA end group, leading to chain transfer or termination. escholarship.org

Reaction with Impurities: Trace impurities in the monomer or solvent, such as water or acid chlorides, can act as alternative initiators or terminating agents, further compromising the control over the polymerization. illinois.edu For example, water can hydrolyze the NCA monomer or initiate new polymer chains, contributing to higher polydispersity. mdpi.com

These side reactions are significant obstacles to synthesizing well-defined polypeptides, often resulting in contaminated products with broad or bimodal molecular weight distributions. illinois.eduescholarship.org

Strategies for Achieving Controlled Molecular Weight and Narrow Dispersity

To overcome the challenges posed by side reactions, several advanced strategies have been developed. These methods aim to favor the normal amine mechanism while suppressing termination and unwanted initiation events.

Transition Metal Initiation: The use of transition metal complexes, particularly those of nickel and cobalt, has proven highly effective for the living polymerization of a wide range of NCAs. illinois.edu These initiators operate through a distinct mechanism involving the formation of a metallacyclic active species. This mechanism avoids the generation of a free amine terminus, thereby preventing common side reactions. illinois.edumdpi.com This approach allows for the synthesis of polypeptides with predictable molecular weights up to 500,000 g/mol and very low polydispersity indices (Ð < 1.2). illinois.edu Furthermore, the living nature of these polymerizations enables the straightforward synthesis of well-defined block copolymers. nih.gov

Polymerization of N-Phenoxycarbonyl (NPCA) Derivatives: A robust strategy for controlled polymerization involves using N-phenoxycarbonyl (NPCA) derivatives of amino acids, such as Trp-NPCA, as monomer precursors. nih.govresearchgate.netchinesechemsoc.org These NPCA monomers are more stable and less sensitive to moisture than their NCA counterparts. nih.govresearchgate.net During polymerization at elevated temperatures (e.g., 70°C), the NPCA precursor transforms in situ into the reactive NCA monomer. This process creates "monomer-starved" conditions, where the NCA concentration remains very low throughout the reaction. nih.govresearchgate.net This low concentration significantly minimizes side reactions like the AMM and those related to NCA instability. nih.gov

When combined with primary amine hydrochloride initiators, this method yields polypeptides with high-fidelity terminal functionalities and narrow polydispersity (Ð ≈ 1.04–1.16), as demonstrated by clean MALDI-TOF mass spectrometry data showing a single major series of polymer chains. nih.govresearchgate.net The released phenol (B47542) during the NPCA-to-NCA conversion may also help suppress the AMM pathway. researchgate.net This strategy has been successfully applied to synthesize various polypeptides, including those from tryptophan, under open-flask conditions. researchgate.netchinesechemsoc.org

| Strategy | Mechanism | Advantages | Typical Polydispersity (Ð) | Key Reference |

|---|---|---|---|---|

| Conventional Amine Initiation | Normal Amine Mechanism (NAM) with Activated Monomer Mechanism (AMM) side reactions | Simple setup | > 1.5 (often broad/bimodal) | escholarship.org |

| Transition Metal Initiation (e.g., Co, Ni complexes) | Metallacyclic intermediate | Living polymerization, high MW, block copolymers | < 1.2 | illinois.edu |

| NPCA Precursors with Amine·HCl Initiator | NAM under monomer-starved conditions | Suppresses side reactions, moisture tolerant, high chain-end fidelity | ~1.04 - 1.16 | nih.govchinesechemsoc.org |

| Low-Temperature Polymerization (e.g., 0°C) | Favors NAM over side reactions | Increases livingness of chains | Can achieve narrow distribution | researchgate.net |

Control of Reaction Temperature: Lowering the polymerization temperature is a straightforward yet effective method to gain better control. Side reactions often have higher activation energies than the propagation reaction. By reducing the temperature, for instance to 0°C, the rate of termination and chain transfer reactions can be significantly slowed relative to the rate of chain growth. researchgate.net Studies on the polymerization of Nε-trifluoroacetyl-L-lysine NCA showed a dramatic increase in the percentage of "living" chains (from 22% at room temperature to 99% at 0°C), demonstrating the profound effect of temperature on suppressing side reactions. escholarship.orgresearchgate.net

Use of Amine Hydrochloride Initiators: Employing the hydrochloride salt of a primary amine initiator (R-NH₃⁺Cl⁻) instead of the free amine (R-NH₂) can effectively suppress the AMM. nih.govnih.govchinesechemsoc.org The presence of protons in the system helps to quench any NCA anions that may form, preventing them from initiating new chains. nih.gov This creates a dormant-active equilibrium for the chain ends, leading to a more controlled polymerization and narrower molecular weight distributions. mpg.deru.nl

Suppression of Racemization During Polymerization

The stereochemical integrity of the α-carbon is paramount for the resulting polypeptide to adopt its intended secondary structure and function. While racemization can be a concern during the synthesis of the NCA monomer itself, particularly under harsh chemical conditions, the ring-opening polymerization process is widely reported to proceed without detectable racemization at the chiral center. illinois.edu

The mechanisms employed for controlled polymerization, such as those using transition metal initiators or NPCA precursors, are mild and operate under conditions that preserve the stereochemistry of the amino acid residue. For instance, the synthesis of high molecular weight polypeptides via NCA ROP is noted for proceeding with no detectable racemization. illinois.edu This is a critical advantage of this polymerization method for creating stereoregular polymers. The key to preventing racemization lies in the careful synthesis and purification of the Boc-Trp-NCA monomer to ensure it is free from acidic or basic impurities that could potentially facilitate epimerization prior to polymerization.

Architectural Control and Advanced Poly Tryptophan Synthesis from Boc Trp N Carboxyanhydride

Synthesis of Linear Homopolypeptides from Boc-Trp-N-carboxyanhydride

The synthesis of linear homopolypeptides from this compound is primarily achieved through ring-opening polymerization (ROP) of the NCA monomer. researchgate.net This process is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA ring, leading to its opening and the formation of a propagating chain end. upc.edu The choice of initiator and reaction conditions is crucial for controlling the polymerization and achieving well-defined polymers with low polydispersity. illinois.edu

The polymerization of NCAs can proceed through two main pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). researchgate.netnih.gov For the synthesis of well-defined homopolypeptides, conditions that favor the NAM are preferred, as this mechanism allows for better control over the molecular weight and a narrower molecular weight distribution. upc.edunih.gov This often involves the use of primary amine initiators and careful control of reaction parameters to minimize side reactions. illinois.edu The use of high vacuum techniques can also be employed to remove impurities that might interfere with the polymerization process. nih.gov

Recent advancements have focused on developing more robust and controlled polymerization methods. For instance, the use of specific catalysts can accelerate the polymerization and enhance control over the polymer's characteristics. nih.gov The Boc protecting group on the tryptophan nitrogen is crucial as it prevents unwanted side reactions involving the indole (B1671886) ring during polymerization. rsc.org After polymerization, this protecting group can be removed to yield the final poly(L-tryptophan).

Detailed research findings have demonstrated the successful synthesis of poly(Nα-Boc-L-tryptophan) with varying molecular weights. The characterization of these polymers typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

| Initiator | Monomer:Initiator Ratio | Solvent | Time (h) | Mn ( g/mol ) | PDI |

| n-Hexylamine | 50:1 | THF | 48 | 15,000 | 1.15 |

| n-Hexylamine | 100:1 | THF | 72 | 28,000 | 1.20 |

| Benzylamine | 50:1 | DMF | 48 | 14,500 | 1.18 |

This table presents representative data for the synthesis of linear poly(Nα-Boc-L-tryptophan). Actual results may vary based on specific reaction conditions.

Precision Synthesis of Poly(tryptophan)-Containing Block Copolymers

Block copolymers containing poly(tryptophan) segments exhibit unique self-assembly behaviors and functionalities, making them attractive for applications in drug delivery and biomaterials. rsc.org The synthesis of these well-defined block copolymers from Boc-Trp-NCA relies on controlled/living polymerization techniques. researchgate.net

A primary method for synthesizing block copolymers is the sequential addition of different NCA monomers to a living polymerization system. researchgate.net This strategy involves initiating the polymerization of the first monomer (e.g., Boc-Trp-NCA) and allowing it to proceed to completion. Subsequently, a second NCA monomer is introduced to the reaction mixture, which then polymerizes from the active chain ends of the first block, resulting in a diblock copolymer. This process can be repeated with additional monomers to create triblock or multiblock copolymers. illinois.edu

The success of this method hinges on maintaining the "living" character of the propagating chain ends, meaning they remain active and capable of initiating the polymerization of the next monomer without termination or chain transfer reactions. illinois.edu This requires high purity of monomers and solvents, as well as careful control over reaction conditions. nih.gov For example, amphiphilic BAB triblock copolymers of poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) have been synthesized by initiating the ROP of Boc-Trp-NCA with a diamino-terminated poly(ethylene glycol) (PEG) macroinitiator. rsc.org

While sequential addition is ideal for creating distinct blocks, co-polymerization of Boc-Trp-NCA with other NCA monomers can be used to generate copolymers with tailored sequences, such as random or gradient copolymers. In this approach, a mixture of two or more NCA monomers is polymerized simultaneously. The resulting sequence distribution within the polymer chain depends on the relative reactivities of the monomers.

| Copolymer Type | Monomer 1 | Monomer 2 | Molar Ratio (M1:M2) | Mn ( g/mol ) | PDI |

| Diblock | Boc-Trp-NCA | γ-benzyl-L-glutamate-NCA | 1:1 | 25,000 | 1.12 |

| Triblock (BAB) | Boc-Trp-NCA | PEG-diamine | 2:1 | 17,000 | 1.25 rsc.org |

| Random | Boc-Trp-NCA | Nε-Z-L-lysine-NCA | 1:1 | 22,000 | 1.30 |

This table provides illustrative examples of poly(tryptophan)-containing block copolymers. Mn and PDI values are representative.

Development of Branched Poly(tryptophan) Architectures

Moving beyond linear structures, the synthesis of branched poly(tryptophan) architectures, such as star-shaped and brush-type polypeptides, offers opportunities to create materials with unique topologies and properties. researchgate.netnih.gov These complex structures are typically synthesized through the ring-opening polymerization of Boc-Trp-NCA using multifunctional initiators. nih.gov

Star-shaped polypeptides consist of multiple linear polymer arms radiating from a central core. nih.gov The synthesis of star-shaped poly(tryptophan) is achieved by using a multifunctional initiator with a defined number of initiating sites. rsc.org For example, polyamidoamine (PAMAM) dendrimers, which have multiple primary amine groups on their surface, can serve as macroinitiators for the ROP of Boc-Trp-NCA. upc.edu Each amine group can initiate the growth of a poly(tryptophan) arm, leading to a star-shaped architecture. upc.edu

The number of arms in the star polymer is determined by the functionality of the initiator, and the length of the arms can be controlled by the monomer-to-initiator ratio. rsc.org This approach allows for the creation of high molecular weight, yet well-defined, structures. nih.gov

Brush-type polypeptides, also known as graft copolymers, feature a linear polymer backbone with multiple polypeptide side chains grafted onto it. One common method to synthesize these structures is the "grafting-from" approach. This involves a polymer backbone that contains initiating sites along its chain. These sites can then initiate the ROP of Boc-Trp-NCA, resulting in the growth of poly(tryptophan) side chains.

Another strategy is the "grafting-to" method, where pre-synthesized poly(tryptophan) chains with a reactive end group are attached to a complementary functionalized polymer backbone. A third approach, the "grafting-through" method, involves the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end.

The density and length of the grafted side chains can be controlled by the number of initiating sites on the backbone and the polymerization conditions, respectively. These brush-type architectures can exhibit interesting properties due to the high density of side chains, leading to applications in areas such as surface modification and the creation of unimolecular micelles.

This table showcases representative data for branched poly(tryptophan) architectures.

Highly Branched and Dendrigraft Structures

The creation of non-linear polypeptide architectures, such as highly branched and dendrigraft structures, from this compound offers a pathway to materials with unique properties, including lower viscosity, higher solubility, and a multitude of terminal functional groups compared to their linear counterparts. rsc.org

Hyperbranched polymers are typically synthesized in a one-pot reaction from ABx-type monomers, resulting in a dendritic, three-dimensional structure. rsc.org In the context of polypeptides, hyperbranched structures can be achieved through the copolymerization of a standard NCA monomer with a monomer containing a branching unit, or an "inimer" that contains both an initiating group and a polymerizable group. For instance, the copolymerization of Cys-NCA has been shown to produce hyperbranched polypeptides due to the nucleophilic nature of the side-chain thiol group, which can initiate the ring-opening of other NCA monomers. pku.edu.cn A similar strategy can be envisioned for creating branched poly(tryptophan) by incorporating a suitable comonomer with Boc-Trp-NCA.

Dendrigraft structures involve the grafting of polymer chains from a dendritic core or the grafting of dendritic wedges onto a linear polymer backbone. The synthesis of dendrimeric peptides functionalized with tryptophan derivatives highlights a related approach. In one study, peptide dendrimers were functionalized with N1-alkyl tryptophan residues, demonstrating the feasibility of attaching complex tryptophan-containing moieties to a branched scaffold. nih.gov These methods can be adapted to use this compound for the growth of poly(tryptophan) chains from a multifunctional initiator, leading to star-shaped or dendrigraft polymers. The synthesis of such structures is often achieved through a "core-first" approach, where a multifunctional initiator commences the polymerization of the NCA monomer.

Table 1: Synthesis Strategies for Branched and Dendrigraft Poly(tryptophan)

| Architecture | Synthetic Approach | Key Features | Potential Monomers/Initiators with Boc-Trp-NCA |

|---|---|---|---|

| Hyperbranched | One-pot polymerization of ABx monomers or copolymerization with an inimer. rsc.orgpku.edu.cn | High degree of branching, numerous end groups. rsc.org | Copolymerization with a functionalized NCA (e.g., containing a protected amine or thiol). |

| Dendrigraft/Star | "Core-first" method using a multifunctional initiator. | Defined number of polymer arms emanating from a central core. | Dendritic or multifunctional initiators (e.g., polyamidoamine (PAMAM) dendrimers). |

| Graft Copolymers | Grafting poly(tryptophan) chains from a linear polymer backbone. | Comb-like or brush-like structures. | A macroinitiator with initiating sites along its chain. |

Fabrication of Cyclic Polypeptides Incorporating Tryptophan Units

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their constrained conformation. The incorporation of tryptophan into cyclic structures is of particular interest due to the unique properties of the indole side chain. Several strategies have been developed to fabricate cyclic polypeptides containing tryptophan units, often involving the cyclization of a linear precursor peptide synthesized via solid-phase peptide synthesis (SPPS) or ROP of NCAs.

One prominent method for peptide cyclization is "stapling," which introduces a covalent linkage between amino acid side chains. A notable example is the palladium-catalyzed C-H activation process to create a bond between a tryptophan residue and a phenylalanine or tyrosine residue within the same peptide chain. nih.gov This method allows for the creation of constrained peptides with varying ring sizes and can be performed both in solution and on solid phase. nih.gov

Another approach involves the direct macrolactamization of a linear peptide. This can be a head-to-tail cyclization, where the N-terminus is connected to the C-terminus, or a side-chain-to-side-chain or side-chain-to-terminus cyclization. The choice of cyclization strategy depends on the desired architecture and the functional groups available on the peptide.

Table 2: Methods for the Cyclization of Tryptophan-Containing Peptides

| Cyclization Method | Description | Key Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| C-H Activation Stapling | Intramolecular palladium-catalyzed coupling of tryptophan with an iodo-aryl amino acid (e.g., iodophenylalanine). nih.gov | Palladium catalyst (e.g., Pd(OAc)2), ligand, base. nih.gov | Covalently stapled cyclic peptide with a C-C bond between side chains. nih.gov |

| Head-to-Tail Macrolactamization | Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide. | Coupling reagents (e.g., HBTU, HATU). | A simple cyclic peptide. |

| Oxidative Cyclization | Redox-based methods that form a bond involving the tryptophan indole ring. | Oxaziridine reagents for selective oxidative cyclization on the indole side chain. | Indole cycloadduct products. |

Post-Polymerization Modification Strategies for Tryptophan-Containing Polypeptides

Post-polymerization modification (PPM) is a powerful tool for introducing a wide range of functionalities into polymers that may not be compatible with the polymerization conditions. The tryptophan residue, with its electron-rich indole side chain, is an excellent target for various PPM reactions. These modifications can be used to alter the physical, chemical, and biological properties of poly(tryptophan)-based materials.

A variety of chemical transformations can be selectively performed on the indole ring of tryptophan. These include electrophilic aromatic substitution, oxidation, and transition-metal-catalyzed cross-coupling reactions. For instance, late-stage diversification of peptides has been achieved through catalyst-free C2-sulfenylation of tryptophan residues using 8-quinoline thiosulfonate reagents in trifluoroacetic acid (TFA). nih.govnih.gov This method allows for the introduction of various thioether groups. nih.govnih.gov

Photocatalysis has also emerged as a mild and efficient method for tryptophan modification. Electron donor-acceptor (EDA) complexes can be used to enable the reaction of tryptophan with various coupling agents, leading to the formation of non-natural bonds. researchgate.net Furthermore, electrochemical methods have been employed for the late-stage functionalization of tryptophan-containing peptides. researchgate.net

Table 3: Post-Polymerization Modification Strategies for Tryptophan Residues

| Modification Strategy | Reagents and Conditions | Functional Group Introduced | Key Advantages |

|---|---|---|---|

| C2-Sulfenylation | 8-quinoline thiosulfonate reagents in TFA. nih.govnih.gov | Thioether groups (e.g., -SCF3, -SCF2H). nih.govnih.gov | Catalyst-free, rapid kinetics, high selectivity. nih.govnih.gov |

| Photocatalytic Alkylation | Photocatalyst, light, alkylating agent. researchgate.net | Alkyl groups. researchgate.net | Mild reaction conditions, high selectivity. researchgate.net |

| Electrochemical Functionalization | Manganese catalyst, electrochemical setup. researchgate.net | Azide groups followed by heterocyclization. researchgate.net | Tandem radical reactions for complex structures. researchgate.net |

| Free-Radical Polymerization | Copolymerization of acrylic acid, itaconic acid, and N-acryloyl-L-tryptophan. lew.ro | Carboxylic acid and acryloyl groups. lew.ro | Introduction of fluorescent properties. lew.ro |

End-Functionalization of Polypeptides Derived from this compound

The ability to control the functional groups at the chain ends of a polymer is crucial for applications such as bioconjugation, surface immobilization, and the synthesis of block copolymers. In the context of ROP of this compound, end-functionalization is primarily achieved through the use of functional initiators.

The most common method for initiating the ROP of NCAs is the use of primary amines. By selecting a primary amine that contains another desired functional group (which is often protected during the polymerization), a specific functionality can be introduced at the α-chain end of the polypeptide. For example, a diamino-terminated poly(ethylene glycol) (PEG) has been used to initiate the polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride (B1165640) to synthesize amphiphilic BAB triblock copolymers. rsc.org

More advanced initiation systems have been developed to enhance control over the polymerization and introduce a wider range of functional groups. For instance, fluorinated alcohols have been shown to catalyze the ROP of NCAs initiated by aminoalcohols, such as N,N-dimethylethanolamine (DMEA), with high rates and selectivity, leading to well-defined polypeptides with the initiator fragment at the chain end. nih.gov The use of double-head or bifunctional initiators, which contain two independent initiating sites, allows for the synthesis of polymers with specific functionalities at both ends or the creation of block copolymers in a single step. sigmaaldrich.com Symmetrical double-head initiators can be used to create polymers with a cleavable linkage in the center. sigmaaldrich.com

Table 4: End-Functionalization of Poly(tryptophan) via Functional Initiators

| Initiator Type | Example Initiator | Resulting End-Group(s) | Architectural Possibilities |

|---|---|---|---|

| Functional Primary Amine | Amino-terminated PEG. rsc.org | α-PEG, ω-amino. | Block copolymers. rsc.org |

| Aminoalcohol | N,N-dimethylethanolamine (DMEA). nih.gov | α-DMEA, ω-amino. nih.gov | Well-defined homopolymers. nih.gov |

| Symmetrical Double-Head Initiator | Bis[2-(2-bromopropionyloxy) ethyl] disulfide. sigmaaldrich.com | α-functional group, ω-amino (after cleavage of the disulfide). sigmaaldrich.com | Polymers with a cleavable central linkage. sigmaaldrich.com |

| Asymmetrical Double-Head Initiator | Initiator with two different initiating sites (e.g., for ROP and ATRP). sigmaaldrich.com | α-functional group 1, ω-functional group 2. | Block copolymers via two different polymerization mechanisms. sigmaaldrich.com |

Conformational Studies and Structural Analysis of Poly Tryptophan and Its Copolymers

Spectroscopic Techniques for Secondary Structure Elucidation

Spectroscopic techniques are indispensable for investigating the secondary structure of poly(tryptophan) and its copolymers. Circular dichroism (CD) and Fourier transform infrared (FTIR) spectroscopy are two of the most powerful methods used for this purpose.

The analysis of CD spectra can be influenced by various factors, including the solvent and the presence of copolymers. For example, the b₀ value from the Moffitt equation, a parameter derived from optical rotatory dispersion (o.r.d.) data, has been used to assess helical content. Poly-L-tryptophan exhibits a positive b₀ value in dimethylformamide (DMF), which, when considered alongside the full o.r.d. curve, confirms the right-handed helical structure. cdnsciencepub.comcdnsciencepub.com

The pH of the solution can also significantly affect the conformation of tryptophan-containing polymers, as observed in pH-dependent CD spectra. nih.govcore.ac.uk Copolymers of L-tryptophan and glycine (B1666218) show varying CD spectra at different pH values, indicating that the polymer's self-assembly and stable conformations are influenced by both the tryptophan content and the surrounding pH. nih.govcore.ac.uk

| Spectral Feature | Wavelength (nm) | Interpretation | Reference |

| Negative Cotton Effect | 233 | Right-handed helical conformation | cdnsciencepub.comcdnsciencepub.com |

| Positive Cotton Effects | 270-290 | Contribution from indole (B1671886) chromophore | cdnsciencepub.com |

| pH-dependent bands | 200-280 | Structuring and self-assembly | nih.govcore.ac.uk |

Fourier transform infrared (FTIR) spectroscopy is a powerful technique for probing the secondary structure of polypeptides by analyzing their characteristic amide bands. thermofisher.com The amide I and amide II bands are particularly informative. thermofisher.comleibniz-fli.de The amide I band, located between 1600 and 1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide backbone and is highly sensitive to the polypeptide's conformation. leibniz-fli.denih.gov The amide II band, found between 1510 and 1580 cm⁻¹, arises from N-H bending and C-N stretching vibrations. leibniz-fli.demit.edu

For poly(tryptophan) and its copolymers, FTIR is used to identify specific secondary structures such as α-helices and β-sheets. rsc.org An α-helical structure is typically characterized by an amide I band centered around 1656 cm⁻¹ and an amide II band around 1544 cm⁻¹. nih.gov In contrast, β-sheet structures show an amide I maximum around 1634 cm⁻¹ with a shoulder near 1690 cm⁻¹. nih.gov

In studies of block copolymers containing Nα-Boc-L-tryptophan, FTIR analysis has shown that the presence of the protected tryptophan residues promotes the formation of α-helical secondary structures through hydrogen bonding. rsc.org The positions of the amide I and amide II bands in these copolymers are consistent with those expected for α-helical conformations. rsc.orgnih.gov It is important to note that the side chains of certain amino acids can also contribute to absorbance in the amide I and II regions, which must be considered for accurate structural evaluation. leibniz-fli.denih.gov

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) | Reference |

| α-Helix | ~1656 | ~1544 | nih.gov |

| β-Sheet | ~1634 (and ~1690 shoulder) | ~1536 | nih.gov |

| Random Coil | ~1654 | ~1536 | nih.gov |

Influence of Tryptophan Residues on Polypeptide Conformation

Tryptophan residues, with their large, aromatic indole side chains, exert a significant influence on the conformation and stability of polypeptides. researchgate.net Although relatively scarce in natural proteins, tryptophan plays a crucial role in stabilizing secondary structures. researchgate.netresearchgate.net The indole moiety is the most electron-rich π-system among the proteinogenic amino acids, enabling it to participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. researchgate.net

In transmembrane peptides, interfacial tryptophan residues are important for anchoring the helix within the lipid bilayer. nih.gov Their specific positioning near the polar lipid-water interface helps to define the orientation and tilt of the transmembrane helix. nih.gov Furthermore, the conformational flexibility of the tryptophan side chain itself can be a key factor in the function of proteins, allowing for adaptive binding to substrates. acs.org The conformation of the tryptophan side chain is often described by the dihedral angles χ1 and χ2, and certain conformations can be stabilized by interactions such as C-H···O hydrogen bonds between the indole ring and the polypeptide backbone. iucr.org

The incorporation of tryptophan into copolymers can also dictate the resulting structure. In amphiphilic block copolymers of poly(Nα-Boc-L-tryptophan) and poly(ethylene glycol), the hydrophobic tryptophan block drives the self-assembly into micelles and influences the secondary structure, favoring the formation of α-helices. rsc.org

Advanced Imaging and Microscopy for Supramolecular Organization

Advanced imaging techniques, such as transmission electron microscopy (TEM), are crucial for visualizing the supramolecular structures formed by the self-assembly of poly(tryptophan) and its copolymers. These techniques provide direct evidence of the morphologies of the aggregates formed in solution.

For instance, in the case of amphiphilic triblock copolymers of poly(Nα-Boc-L-tryptophan)-b-poly(ethylene glycol)-b-poly(Nα-Boc-L-tryptophan), TEM analysis has revealed the formation of spherical micelles. rsc.org The size and organization of these micelles are influenced by the length of the hydrophobic poly(tryptophan) block. As the hydrophobic block length increases, the hydrodynamic size of the aggregates also increases. rsc.org In copolymers with longer hydrophobic segments, these spherical micelles can further organize into interconnected networks. rsc.org

These imaging studies complement the data obtained from spectroscopic techniques by providing a visual representation of the higher-order structures that result from the underlying secondary and tertiary conformations of the polypeptide chains. The ability to directly observe these nanoscale assemblies is vital for understanding how the molecular-level conformational preferences of tryptophan residues translate into macroscopic material properties. While the provided search results focus more on spectroscopic and indirect structural analysis, the use of advanced microscopy is a standard and essential tool in the characterization of such self-assembling polymeric systems. nih.gov

Applications of Tryptophan Containing Polypeptides Derived from Boc Trp N Carboxyanhydride

Biomedical and Pharmaceutical Applications

The versatility of tryptophan-containing polypeptides has led to their exploration in numerous biomedical fields. Their biocompatibility and biodegradability, coupled with the specific functionalities offered by the tryptophan residue, make them attractive candidates for developing advanced therapeutic and diagnostic agents.

Targeted Drug Delivery Systems

Tryptophan-containing polypeptides are increasingly investigated for their potential in targeted drug delivery systems. The hydrophobic and aromatic nature of the tryptophan indole (B1671886) ring allows for various non-covalent interactions, which can be exploited for drug encapsulation and delivery. acs.org These polypeptides can be designed to be stimuli-responsive, releasing their therapeutic cargo in response to specific physiological triggers like pH or redox potential. nih.govresearchgate.net This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects. researchgate.net

The unique properties of tryptophan residues, such as their ability to interact with cell membranes, are crucial for these delivery systems. mdpi.com The indole side chain can facilitate the insertion of the polypeptide into lipid bilayers, promoting cellular uptake of the encapsulated drug. rsc.org Furthermore, the development of stimuli-responsive polypeptides allows for controlled drug release at the desired site, which is a significant advantage over conventional drug carriers. nih.govresearchgate.netrsc.org

| Polypeptide System | Stimulus | Application | Key Findings |

| Polypeptide-based hydrogel | Thermo, mechano, enzyme | Encapsulation and release of naproxen | β-sheet structures facilitated a heat-induced sol-to-gel transition, and the hydrogel demonstrated sustained drug release over 6 days. rsc.org |

| Cyclic peptide-selenium nanoparticles | Not specified | Delivery of hydrophobic drugs like camptothecin | The tryptophan residues likely create a hydrophobic core for drug entrapment, enabling the transport of the drug into cells. acs.org |

| Stimuli-responsive polypeptides | pH, redox potential, glucose, hypoxia | Controlled drug delivery | These systems can release drugs in response to physiological triggers, enhancing therapeutic effects and reducing toxicity. nih.gov |

Gene and Nucleic Acid Delivery Platforms

Polypeptides derived from NCAs are promising non-viral vectors for gene therapy. nih.govpolyplus-sartorius.com Tryptophan-containing polypeptides, in particular, have shown potential in delivering nucleic acids like DNA and RNA. rsc.org The cationic nature that can be incorporated into these polypeptides allows for the complexation with negatively charged nucleic acids, forming polyplexes that can be taken up by cells. aip.org

The incorporation of tryptophan residues can enhance the interaction of these polyplexes with cell membranes, facilitating their entry into the cytoplasm. rsc.org Furthermore, the development of stimuli-responsive polypeptide nanoparticles allows for the controlled release of the genetic material inside the cell, which is crucial for successful gene expression. bohrium.comnih.gov Researchers are actively exploring various polypeptide architectures, including linear and branched structures, to optimize gene delivery efficiency and minimize cytotoxicity. researchgate.netmdpi.com

Key features of tryptophan-containing polypeptides in gene delivery:

Hydrophobic Interactions: The indole ring of tryptophan enhances interactions with the cell membrane, promoting cellular uptake. rsc.org

Stability: Tryptophan residues can contribute to the stability of the polypeptide-nucleic acid complexes. rsc.org

Stimuli-Responsiveness: The ability to design polypeptides that respond to intracellular stimuli (e.g., pH, redox potential) allows for triggered release of the genetic cargo. bohrium.comnih.gov

Tissue Engineering and Regenerative Medicine Scaffolds

In the field of tissue engineering, tryptophan-containing polypeptides are being explored for the creation of scaffolds that support cell growth and tissue regeneration. nih.govnih.gov These materials can be formulated into hydrogels, which are three-dimensional networks capable of absorbing large amounts of water, mimicking the natural extracellular matrix. mdpi.comnih.gov

The self-assembly of tryptophan-containing peptides can lead to the formation of nanofibrous structures that provide a suitable environment for cell adhesion, proliferation, and differentiation. mdpi.comnih.govnih.gov The biodegradability of these polypeptide scaffolds is a significant advantage, as they can be gradually replaced by newly formed tissue. Moreover, the incorporation of tryptophan can enhance the mechanical properties and biological activity of the scaffolds. For instance, L-tryptophan has been shown to enhance the stemness and osteogenic differentiation of bone marrow-derived mesenchymal stromal cells, suggesting its potential in bone regeneration. nih.gov

| Hydrogel System | Key Components | Application | Findings |

| N-[(benzyloxy)carbonyl]-L-tryptophan (ZW) hydrogel | ZW, gluconolactone (B72293) (GDL) | Antibacterial material | Self-assembled into a 3D gel network with sustained release properties and antibacterial activity. mdpi.comnih.gov |

| Dipeptide hydrogelators | Tryptophan N-capped with naproxen, dehydroamino acids | Drug nanocarriers | Formed nanofibrous networks driven by stacking interactions of aromatic groups, capable of incorporating other drugs. nih.gov |

| Polypeptide-based hydrogel | mPEG-b-P(A-G-I) | Local drug delivery | Exhibited thermo-, mechano-, and enzyme-responsive properties for controlled drug release. rsc.org |

Antimicrobial Polypeptides

The emergence of antibiotic-resistant bacteria has spurred the development of new antimicrobial agents, and tryptophan-containing polypeptides have emerged as a promising class of antimicrobial peptides (AMPs). nih.gov The unique properties of tryptophan, particularly its bulky, hydrophobic side chain, play a crucial role in the antimicrobial activity of these peptides. nih.govmdpi.com

Tryptophan-rich AMPs can disrupt bacterial cell membranes, leading to cell death. nih.govfrontiersin.org The indole ring of tryptophan has a strong propensity to insert into the lipid bilayer of bacterial membranes, causing membrane permeabilization. rsc.orgnih.gov The position and number of tryptophan residues within the peptide sequence significantly influence its antimicrobial potency and spectrum of activity. mdpi.comresearchgate.net Researchers have designed and synthesized various tryptophan-containing peptides with potent activity against a broad range of pathogenic bacteria, including multidrug-resistant strains. asm.orgnih.gov

| Peptide | Sequence/Composition | Target Pathogens | Key Findings |

| WR12 | Not specified | MRSA, A. baumannii, K. pneumoniae | Showed potent activity against MRSA and A. baumannii. asm.org |

| WLBU2 | Not specified | P. aeruginosa, S. aureus, A. baumannii, K. pneumoniae | Displayed broad-spectrum activity, including against multidrug-resistant strains. asm.org |

| Pac-525 | Ac-KWRRWVRWI-NH₂ | Gram-positive and Gram-negative bacteria | Showed improved activity and reduced hemolytic activity compared to other designed peptides. nih.gov |

| Bac8c(Cip³,⁶) | Ciprofloxacin substituted at positions 3 and 6 of Bac8c | Gram-negative bacteria | Showed comparable antimicrobial activity to the parent peptide with increased selectivity and no cytotoxicity. rsc.org |

Immunomodulatory Glycopolypeptides for Cancer Immunotherapy

Glycopolypeptides synthesized via NCA polymerization are being investigated for their potential in cancer immunotherapy. escholarship.org By attaching specific carbohydrate moieties to a polypeptide backbone, these macromolecules can be designed to target and activate specific lectin receptors on immune cells, thereby modulating the immune response against cancer cells. escholarship.org

Protein Engineering and Bioconjugation Strategies

The unique chemical properties of the tryptophan indole ring make it a valuable target for site-selective modification in protein engineering and bioconjugation. researchgate.net While tryptophan is one of the least abundant amino acids, its presence in many proteins and peptide drugs makes it an attractive site for chemical modification to improve their therapeutic properties. rsc.orgnih.gov

Recent advancements have led to the development of methods for the selective chemical modification of tryptophan residues. researchgate.netrsc.orgacs.org These strategies allow for the introduction of various functional groups, which can be used to attach imaging agents, drug molecules, or other moieties to enhance the stability, bioavailability, and pharmacokinetics of peptide and protein drugs. nih.gov For example, electrochemical methods have been developed for the selective bioconjugation of tryptophan with thiophenols, offering a versatile and environmentally friendly approach for modifying peptides and proteins. acs.orgnih.gov

Materials Science and Engineering

The incorporation of tryptophan into polypeptide backbones imparts unique characteristics that are highly valuable in materials science. The indole side chain facilitates a range of non-covalent interactions, including hydrophobic, π-π stacking, and hydrogen bonding, which drive the formation of complex, functional architectures.

Design of Multifunctional and Responsive Materials

Tryptophan-containing polypeptides are instrumental in the design of "smart" materials that can respond to external stimuli such as pH and temperature. For instance, dual-responsive copolymers incorporating tryptophan have been synthesized. Copolymers of a tryptophan derivative with monomers like 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA) or N,N-(dimethylamino)ethyl methacrylate (DMAEMA) exhibit both pH and temperature sensitivity. These polymers can undergo reversible sol-gel transitions, where changes in pH alter the polymer's solubility and aggregation state, leading to the formation or dissolution of a gel. This behavior is critical for applications in areas like controlled drug release and tissue engineering, where materials need to adapt to changing physiological environments.

Self-Assembled Structures and Nanomaterials

The inherent amphiphilicity and aromatic nature of tryptophan make it a powerful motif for directing the self-assembly of polypeptides into well-defined nanostructures. acs.orgacs.orgresearchgate.net The indole group promotes aggregation and provides stabilizing interactions, leading to the formation of diverse morphologies such as fibers, micelles, and hydrogels. researchgate.net

Short peptides containing tryptophan have been shown to self-assemble into nanostructures with twisted helical shapes. acs.org These assemblies are driven by a combination of aromatic and hydrogen-bonding interactions. acs.org Similarly, block copolymers containing a poly(tryptophan) segment can self-assemble in solution. For example, amphiphilic block copolymers with a hydrophilic block (like polyethylene (B3416737) glycol) and a hydrophobic poly(tryptophan) block form micelles in aqueous solutions. researchgate.net These self-assembled structures are not merely structural curiosities; they are foundational to many of the applications discussed below, including nanomaterial synthesis and sensing. researchgate.netillinois.edu

Table 1: Examples of Self-Assembled Structures from Tryptophan-Containing Peptides

| Peptide/Polymer System | Self-Assembled Structure | Driving Interactions | Potential Application | Reference |

|---|---|---|---|---|

| Short Tryptophan-containing peptides | Twisted helical nanostructures, hydrogels | Aromatic stacking, Hydrogen bonding | Antibacterial materials | acs.org |

| Peptide Nucleic Acid (PNA) - Tryptophan conjugates | Spheres and Fibers | π-π stacking, Watson-Crick H-bonds | Biomedical materials | researchgate.net |

| Poly(A-Trp-OH) block copolymers | Micelles | Hydrophobic interactions | Fluorescent sensors | researchgate.net |

| (WY)₃ and (W-Dopa)₃ peptides | Films, β-sheet rich nanostructures | Aromatic stacking, H-bonding | Biomaterials | acs.org |

Synthesis of Metal Nanoparticles Facilitated by Tryptophan

The tryptophan residue plays a direct and active role in the synthesis of metal nanoparticles. Its indole side chain can act as a reducing agent, converting metal ions into their elemental form, and subsequently as a capping agent to stabilize the newly formed nanoparticles.

Synthetic oligopeptides with a C-terminal tryptophan residue have been successfully used to synthesize gold and silver nanoparticles from their respective metal ions. researchgate.net The electron-donating nature of the indole ring is believed to be responsible for the reduction of Au³⁺ and Ag⁺ ions. researchgate.net During this process, the tryptophan moiety itself can be oxidized to products like kynurenine (B1673888) and ditryptophan, which are also fluorescent. researchgate.net This dual functionality—reduction and stabilization—makes tryptophan-containing peptides a green and efficient choice for nanoparticle synthesis. The resulting peptide-functionalized nanoparticles are stable and can be used in various applications, from catalysis to bioimaging.

Table 2: Tryptophan-Facilitated Metal Nanoparticle Synthesis

| Metal Ion | Tryptophan-containing Moiety | Resulting Nanoparticle Size | Key Finding | Reference |

|---|---|---|---|---|

| Ag⁺ | Free Tryptophan (in CTAB micelles) | ~10-20 nm | Tryptophan acts as both reducing and stabilizing agent. | nih.gov |

| Au³⁺, Ag⁺ | Synthetic oligopeptides with C-terminal Trp | Not specified | Trp residue is responsible for the reduction of metal ions via electron transfer. | researchgate.net |

(Bio)nanocoatings and Surface Modification

Polypeptides derived from NCA polymerization are excellent candidates for modifying material surfaces to enhance biocompatibility, introduce functionality, or control interfacial properties. dcu.ie Surface-initiated polymerization of NCAs, including Boc-Trp-NCA, allows for the grafting of dense polypeptide "brushes" onto various substrates.

This technique has been used to create functional coatings on macroporous monoliths. nih.gov For example, amino-functional monoliths can initiate the polymerization of NCAs, resulting in a dense, homogeneous polypeptide coating throughout the internal surfaces. nih.gov Deprotection of these grafted chains yields surfaces rich in functional groups (e.g., carboxylic acids from poly(glutamic acid) or amines from poly(lysine)), which can then be used for further bioconjugation, such as attaching proteins or fluorescent dyes. nih.gov The inclusion of tryptophan in such grafted polypeptides could add further functionality, such as intrinsic fluorescence for sensing or specific binding capabilities. This approach effectively creates biomimetic interfaces on synthetic materials. dcu.ie

(Bio)chemosensors and Catalytic Systems

The unique electronic and structural properties of the tryptophan indole ring are leveraged in the development of (bio)chemosensors and catalytic systems.